molecular formula C17H13N3O3S B2978101 N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 476462-02-9

N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2978101
CAS No.: 476462-02-9
M. Wt: 339.37
InChI Key: IOJHFFFMESFIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d][1,3]dioxole scaffold connected via a carboxamide linkage to a 1,3,4-thiadiazole ring substituted with a para-methylphenyl (p-tolyl) group. Its structural uniqueness lies in the combination of electron-rich aromatic systems (benzodioxole and p-tolyl) and the sulfur-containing thiadiazole ring, which collectively influence its physicochemical and biological properties. The compound has been synthesized through photochemical methods () and characterized using NMR and HRMS ().

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-10-2-4-11(5-3-10)16-19-20-17(24-16)18-15(21)12-6-7-13-14(8-12)23-9-22-13/h2-8H,9H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJHFFFMESFIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process. One common method starts with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the thiadiazole ring. The final step involves the formation of the carboxamide group. The reaction conditions often include the use of solvents like acetone, ethyl acetate (EtOAc), and ethanol (EtOH), and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts or promoters to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound has been investigated for its potential anticancer properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It has been used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at specific phases . The compound may interact with tubulin or other proteins involved in cell division, leading to the disruption of microtubule dynamics and subsequent cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Features
Compound Name Substituent on Thiadiazole/Other Features Biological Activity/Application Synthesis Yield/Data References
Target Compound: N-(5-(p-Tolyl)-1,3,4-thiadiazol-2-yl)benzodioxole-5-carboxamide p-Tolyl Potential CNS/antidiabetic (inferred) 29% (photochemical method)
N-(3-(Trifluoromethyl)phenyl)benzodioxole-5-carboxamide (IIc) 3-Trifluoromethylphenyl α-Amylase inhibition; hypoglycemic in vivo 75–77% (column chromatography)
ASN90 (O-GlcNAcase inhibitor) Piperazine-1-(benzo[d][1,3]dioxol-5-yl)ethyl Neurodegenerative disease models Not specified
N-(Naphthalen-1-yl)benzodioxole-5-carboxamide Naphthalen-1-yl Not reported (catalogued) 95% (commercial synthesis)
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide Methylthio + acetamide side chain Anticancer/antibacterial (inferred) 78% yield; mp 171–172°C
N-(Heptan-4-yl)benzodioxole-5-carboxamide Heptan-4-yl Umami flavor compound; metabolic studies Not specified

Metabolic and Toxicological Profiles

  • N-(Heptan-4-yl)benzodioxole-5-carboxamide : Undergoes hepatic oxidation to yield hydrophilic metabolites, with low acute toxicity (LD₅₀ >2000 mg/kg in rats) (). The target compound’s p-tolyl group may similarly undergo cytochrome P450-mediated oxidation.
  • Flavor Compounds : Derivatives like N-(heptan-4-yl) analogues are GRAS-certified, indicating favorable safety profiles ().

Biological Activity

N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR) based on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3,4-thiadiazole derivatives with benzo[d][1,3]dioxole carboxamides. The general synthetic pathway includes:

  • Formation of the Thiadiazole Ring : The initial step involves the synthesis of the thiadiazole moiety using appropriate reagents such as hydrazines and carboxylic acids.
  • Coupling Reaction : The synthesized thiadiazole is then coupled with benzo[d][1,3]dioxole derivatives to form the final product.

Anticancer Activity

Research has shown that this compound exhibits potent anticancer properties. In vitro studies using the MCF-7 breast cancer cell line demonstrated significant cytotoxic effects with IC50 values ranging from 1 to 7 µM. Comparatively, doxorubicin—a standard chemotherapy drug—has an IC50 of 0.5 µM .

Table 1: Anticancer Activity Against MCF-7 Cell Line

CompoundIC50 (µM)Reference
Doxorubicin0.5
Thiadiazole Derivatives1 - 7

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values ranged from 3.58 to 8.74 µM for different strains, indicating strong antimicrobial potential .

Table 2: Antimicrobial Activity

MicroorganismMIC (µM)Reference
Gram-positive bacteria3.58 - 8.74
Gram-negative bacteria3.58 - 8.74
Fungal strains3.58 - 8.74

Antioxidant Activity

The antioxidant potential was assessed using the DPPH assay, where the compound showed an IC50 value of 22.3 µM compared to ascorbic acid's IC50 of 111.6 µM, suggesting a strong capacity for free radical scavenging .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Electron-Withdrawing Groups : The presence of halogen or nitro groups at the para position enhances antimicrobial activity.
  • Electron-Donating Groups : Hydroxy or methoxy groups at the para position improve anticancer and antioxidant potential .

Case Studies

Several studies have highlighted the compound's efficacy in various applications:

  • Anticancer Studies : A study demonstrated that derivatives with para-substituted groups showed enhanced activity against MCF-7 cells compared to unsubstituted analogs.
  • Microbial Resistance : Another investigation indicated that the compound could overcome resistance in certain bacterial strains by disrupting their metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.